molecular formula C10H11FO2S B13181817 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

Cat. No.: B13181817
M. Wt: 214.26 g/mol
InChI Key: BUUNYYPHLSOBOU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2S It is a derivative of acetophenone, featuring a fluorine atom, a hydroxyl group, and a methylthio substituent on the aromatic ring

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

1-[5-fluoro-2-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone

InChI

InChI=1S/C10H11FO2S/c1-6(12)9-4-8(11)3-7(5-14-2)10(9)13/h3-4,13H,5H2,1-2H3

InChI Key

BUUNYYPHLSOBOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)CSC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of 1-(5-fluoro-2-oxo-3-((methylthio)methyl)phenyl)ethan-1-one.

    Reduction: Formation of 1-(5-fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The methylthio group can enhance lipophilicity, improving cellular uptake and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired .

Biological Activity

1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12FOS\text{C}_{11}\text{H}_{12}\text{FOS}

This compound features a phenolic hydroxyl group, a fluorine substituent, and a methylthio group, which are significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various enzymes and receptors in the body. Specifically, it has been shown to inhibit certain enzymes related to metabolic processes and signal transduction pathways.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description Reference
AChE InhibitionIC50 values range from 28.76 to 57.27 nM; significant potential for Alzheimer's treatment.
Antimicrobial ActivityExhibits inhibitory effects against various bacterial strains.
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress in cellular models.
CytotoxicityDemonstrates selective cytotoxic effects on cancer cell lines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cognitive Enhancement : A study demonstrated that administration of this compound significantly improved memory retention in animal models, suggesting potential applications in treating cognitive impairments such as Alzheimer's disease.
  • Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.
  • Antioxidant Activity : The compound was found to reduce oxidative stress markers in human cell lines, supporting its use as a protective agent against cellular damage.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of phenolic compounds. The presence of fluorine and methylthio groups has been correlated with increased potency against AChE and improved overall bioactivity.

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